3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine
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Overview
Description
3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethoxyphenyl group and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Substitution with Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of Piperazinyl Group: The piperazinyl group can be attached through a nucleophilic substitution reaction, often using piperazine as the nucleophile.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation or alkylation, at the aromatic ring or the piperazinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides can be used under appropriate conditions (e.g., presence of a base or catalyst).
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The piperazinyl group can enhance the compound’s ability to interact with biological targets, while the ethoxyphenyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Chlorophenyl)-6-(piperazin-1-yl)pyridazine: Similar structure but with a chlorine atom instead of an ethoxy group.
3-(4-Fluorophenyl)-6-(piperazin-1-yl)pyridazine: Similar structure but with a fluorine atom instead of an ethoxy group.
Uniqueness: 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxyphenyl and piperazinyl groups provides a distinct scaffold that can be further modified for specific applications.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-piperazin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-21-14-5-3-13(4-6-14)15-7-8-16(19-18-15)20-11-9-17-10-12-20/h3-8,17H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKGSTPDIWUFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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